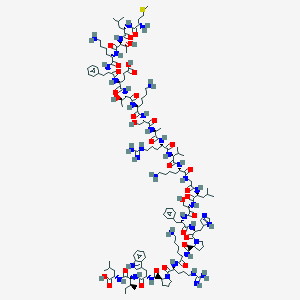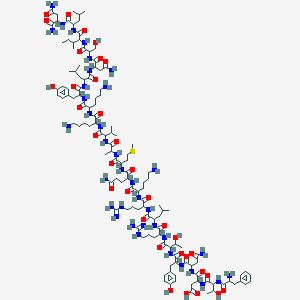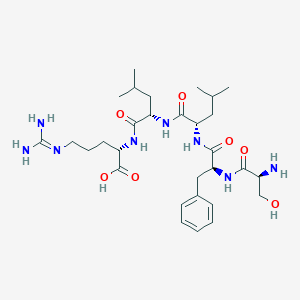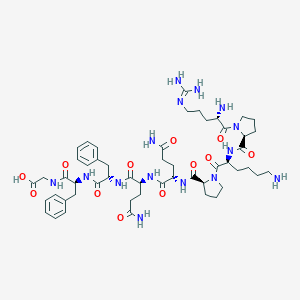
Substance P Fragment 1-7
Vue d'ensemble
Description
Substance P Fragment 1-7, also known as SP1-7, is a fragment of the neuropeptide Substance P (SP). It is a major metabolite of SP and has been found to have depressor and bradycardic effects when applied to the nucleus tractus solitarius . The sequence of SP1-7 is Arg-Pro-Lys-Pro-Gln-Gln-Phe .
Synthesis Analysis
SP1-7 is synthesized from the aminoterminal heptapeptide of SP. A tritium-labeled version of SP1-7, known as 3H-SP(1-7), has been synthesized and purified for research purposes .Molecular Structure Analysis
The molecular formula of SP1-7 is C41H65N13O10, and it has a molecular weight of 900.04 .Physical And Chemical Properties Analysis
SP1-7 is a white powder with a peptide content of over 65% . It should be stored at -20°C .Applications De Recherche Scientifique
Nociception et Antinociception
La substance P (SP), un neuropeptide à 11 acides aminés, est depuis longtemps considérée comme un effecteur de la douleur . Cependant, des études de plus en plus nombreuses ont proposé un rôle paradoxal de la SP dans l'antinociception . L'heptapeptide SP (1-7) est un fragment bioactif majeur et présente souvent des actions opposées à celles induites par la SP . Par conséquent, la SP (1-7) exerce des effets antinociceptifs et anti-hyperalgésiques .
Développement de médicaments analgésiques
Comprendre la voie antinociceptive SP-NK1R fournirait de nouvelles perspectives pour le développement de médicaments analgésiques . Les efforts pour transformer l'heptapeptide SP (1-7) en peptidomimétiques de SP (1-7) de petites molécules plus médicamenteuses, en tant que nouvelle classe potentielle d'analgésiques, sont résumés .
Traitement de la douleur neuropathique
La SP 1-7 pourrait atténuer l'hypersensibilité thermique ainsi que mécanique dans trois modèles animaux différents de douleur neuropathique . Ce peptidomimétique de SP (1-7) était aussi efficace que la SP (1-7) pour atténuer l'allodynie mécanique chez la souris .
Peptidomimétiques
Les peptides bioactifs SP (1-7) et endomorphine-2 peuvent être convertis en composés de faible poids moléculaire capables de mimer les actions in vivo de l'heptapeptide SP (1-7) .
Effets cardiovasculaires
La substance P (1-7) est un fragment qui provoque des effets dépresseurs et bradycardiaques lorsqu'il est appliqué au noyau du tractus solitaire
Mécanisme D'action
Target of Action
Substance P Fragment 1-7, also known as Substance P (1-7), is a major bioactive metabolite formed after proteolytic degradation of the tachykinin substance P (SP) . It is known to interact with the neurokinin receptor . This receptor plays a crucial role in various neural processes, including learning, locomotor activity, and reaction to opioid withdrawal .
Mode of Action
Substance P (1-7) interacts with its targets, leading to various changes in the body. For instance, it has been found to act as a potent antagonist against the SP-induced responses . It is proposed that SP (1-7) is an endogenous modulator of SP actions . This interaction with the neurokinin receptor leads to anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects .
Biochemical Pathways
Substance P (1-7) affects several biochemical pathways. It has been implicated in a variety of physiological and pathophysiological processes, including stress regulation, affective and anxiety-related behavior . It also modulates dopamine transmission throughout striosomes and matrix . The modulation of these pathways leads to downstream effects such as changes in dopamine release and levels of dihydroxyphenylacetic acid .
Pharmacokinetics
It is known that the peptide is formed after proteolytic degradation of the tachykinin substance p (sp) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Substance P (1-7) and their impact on its bioavailability.
Result of Action
The interaction of Substance P (1-7) with its targets leads to various molecular and cellular effects. For instance, it has been found to enhance dopamine release and elevate the level of the dopamine metabolite dihydroxyphenylacetic acid in the brain . It also has anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects . In animal models, it has been shown to alleviate thermal as well as mechanical hypersensitivity .
Safety and Hazards
When handling SP1-7, it is recommended to avoid dust formation and to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
Substance P Fragment 1-7 interacts with various enzymes, proteins, and other biomolecules. It is known to give depressor and bradycardic effects when applied to the nucleus tractus solitarius . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with findings indicating that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHDBQWTCKBKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391872 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68060-49-1 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How selective is the developed sensor towards Substance P compared to its fragment, Substance P (1-7)?
A1: The research primarily focuses on developing a surface plasmon resonance (SPR) sensor for quantifying the neuropeptide Substance P (SP) []. While it investigates the sensor's selectivity against various neurotransmitters and related peptides, it specifically notes that the sensor exhibits significantly higher selectivity for full-length Substance P compared to the Substance P (1-7) fragment []. This suggests that the binding interaction, likely mediated by the Au-CaM complex, is significantly influenced by the presence of the full amino acid sequence of Substance P.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)





